Methyl furfuryl disulfide
Overview
Description
Methyl furfuryl disulfide is a compound that belongs to the class of furfuryl and furan derivatives. It is one of the compounds that has been evaluated for its safety and efficacy when used as a flavoring agent in animal feed. The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has concluded that methyl furfuryl disulfide, among other related compounds, is safe at certain maximum use levels for all animal species .
Synthesis Analysis
The synthesis of methyl furfuryl disulfide and related compounds can occur through various reactions. For instance, the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide at specific conditions can produce a complex mixture of volatile compounds, including disulfides . Additionally, the cyclization of bis(methylsulfanyl) carbonyl compounds induced by dimethyl(methylthio)sulfonium tetrafluoroborate can lead to the formation of 2-thio-substituted furans, which suggests a potential synthetic route for methyl furfuryl disulfide .
Molecular Structure Analysis
The molecular structure of methyl furfuryl disulfide is not explicitly detailed in the provided papers. However, density functional theory (DFT) calculations have been used to investigate the adsorption and interconversion of related furan compounds, which could provide insights into the molecular structure and behavior of methyl furfuryl disulfide on catalytic surfaces .
Chemical Reactions Analysis
Methyl furfuryl disulfide can undergo various chemical reactions. In heated foods, disulfides such as bis(2-methyl-3-furyl) disulfide can be hydrolyzed to form corresponding thiols . The formation of furan and methylfuran in model systems suggests that methyl furfuryl disulfide could also be involved in Maillard-type reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl furfuryl disulfide are not directly reported in the provided papers. However, the safety assessment by the EFSA FEEDAP Panel indicates that compounds like methyl furfuryl disulfide are generally recognized as safe for use in animal feed at low concentrations and are unlikely to have detrimental effects on the environment . The study of molecular interactions between furfural and an ionic liquid also provides some context on the behavior of furan derivatives in different conditions, which could be extrapolated to understand the properties of methyl furfuryl disulfide .
Scientific Research Applications
Applications in Animal Feed and Food Flavoring
- Flavorings in Animal Feed and Food : Methyl furfuryl disulfide is part of a group of compounds used as flavors in animal feed and food. It's considered safe at certain levels and does not pose a safety concern for consumers (Efsa Panel on Additives, Hogstrand, 2016).
Antiproliferative Effects in Cancer Research
- Antiproliferative Effects in Human Leukemia Cells : In studies involving human leukemia Jurkat cells, methyl furfuryl disulfide demonstrated DNA fragmentation and antiproliferative effects, suggesting potential applications in cancer research. These effects are partly attributed to induced oxidative stress and caspase-3 activation (Zhang, Liang, Zhu, Jia, Gan, Sun, Hou, 2015).
Interactions with Proteins
- Binding to Proteins : Studies on the interaction between sulfur-containing flavor compounds like methyl furfuryl disulfide and proteins (e.g., ovalbumin) have shown significant binding and reactions, particularly when proteins are denatured. This research is valuable in understanding flavor compound-protein interactions in foods (Adams, Mottram, Parker, Brown, 2001).
Stability in Heated Foods
- Stability in Heated Foods : Research on the stability of disulfides like methyl furfuryl disulfide in heated foods has shed light on the mechanisms of disulfide cleavage and formation of corresponding thiols, which are important for understanding food flavor and composition (Guth, Hofmann, Schieberle, Grosch, 1995).
Corrosion Inhibition
- Copper Corrosion Inhibition : Methyl furfuryl disulfide has been studied as a corrosion inhibitor for copper in sulfuric acid. It exhibits excellent performance insuppressing both cathodic and anodic reactions, showcasing its potential application in materials science and engineering (Tan, Zhang, Qiang, Li, Liu, Xu, Chen, 2019).
Safety And Hazards
Methyl furfuryl disulfide is classified as a flammable liquid (Category 4), and it’s harmful if swallowed. It may cause damage to organs through prolonged or repeated exposure. It’s also harmful to aquatic life with long-lasting effects . Personal protective equipment should be used when handling this compound .
Future Directions
There is ongoing research into the use of 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. These compounds have been synthesized and evaluated for their antimicrobial activity against foodborne bacterial or fungal strains . This suggests that Methyl furfuryl disulfide and related compounds could have potential applications in food preservation.
properties
IUPAC Name |
2-[(methyldisulfanyl)methyl]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS2/c1-8-9-5-6-3-2-4-7-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSLQQCDHOZMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069186 | |
Record name | Furan, 2-[(methyldithio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale brown liquid; roasted bread crust odour in dilllution, slight sulfuraceous coffee-like meaty | |
Record name | Methyl furfuryl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
64.00 to 65.00 °C. @ 15.00 mm Hg | |
Record name | (2-Furanylmethyl) methyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
Record name | Methyl furfuryl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.177-1.184 (20°) | |
Record name | Methyl furfuryl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl furfuryl disulfide | |
CAS RN |
57500-00-2 | |
Record name | Furfuryl methyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57500-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl methyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-[(methyldithio)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan, 2-[(methyldithio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(methyldithio)methyl]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURFURYL METHYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1X0TA603 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (2-Furanylmethyl) methyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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